molecular formula C12H10N2O3S B1525843 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid CAS No. 1334146-31-4

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid

Cat. No.: B1525843
CAS No.: 1334146-31-4
M. Wt: 262.29 g/mol
InChI Key: KGSPMNXJFWXUIT-UHFFFAOYSA-N
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Description

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid is a heterocyclic compound featuring a thiazole ring linked via an amide group to a phenylacetic acid moiety. The thiazole ring, a five-membered structure containing sulfur and nitrogen, is known for its role in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The acetic acid group enhances solubility and facilitates interactions with biological targets.

Properties

IUPAC Name

2-[4-(1,3-thiazole-4-carbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSPMNXJFWXUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

A reported synthetic method involves four main stages:

Step Number Description Key Reagents/Conditions Outcome/Intermediate
A Esterification Aminothiazole acid + ethanol, catalyst (e.g., thionyl chloride), reflux Formation of ethyl ester intermediate (Intermediate A)
B Amide protecting Aminothiazole acid + amino protecting group, various solvents (e.g., oxolane, DMF, ethanol) Protected amide intermediate (Intermediate B)
C Amide condensation Intermediate A + Intermediate B, condensing agent, acid binding agent, room temperature Amide-linked intermediate (Intermediate C)
D Deprotection Intermediate C + acid (e.g., concentrated HCl, acetic acid), low temperature (0–5 °C) Target compound this compound

This method allows for the preparation of the target compound through controlled reactions, ensuring purity and scalability for industrial production.

Reaction Conditions and Solvents

  • Esterification (Step A): Catalyzed by thionyl chloride, the reaction is performed by refluxing aminothiazole acid in ethanol. The catalyst facilitates the conversion to the ethyl ester intermediate.
  • Amide Protection (Step B): Protecting groups are introduced in solvents such as oxolane, DMF, tert-butanol, or ethanol to stabilize the amine functionality during subsequent reactions.
  • Condensation (Step C): The coupling of the ester intermediate with the protected amine is carried out in the presence of condensing agents (e.g., carbodiimides) and acid-binding agents at room temperature, typically 20–25 °C, to form the amide bond.
  • Deprotection (Step D): Acidic conditions using concentrated hydrochloric acid or acetic acid at low temperatures (0–5 °C) remove protecting groups, yielding the final product.

The solvents used are selected based on their ability to dissolve reactants and intermediates and to maintain reaction efficiency, including polar aprotic solvents and alcohols.

Alternative Synthetic Approaches and Related Methods

While the above method is detailed and industrially feasible, other literature reports provide related synthetic strategies involving thiazole derivatives and amide bond formation:

These methods emphasize the importance of reaction conditions and reagent selection to optimize yield and purity.

Summary Table of Preparation Methods

Method/Step Key Reagents/Conditions Advantages Notes
Esterification Aminothiazole acid, ethanol, thionyl chloride Efficient conversion to ester Catalyst choice critical for yield
Amide Protection Amino protecting group, solvents (DMF, oxolane) Protects amine during condensation Solvent choice affects reaction rate
Amide Condensation Condensing agent, acid-binding agent, RT Forms amide bond Room temperature conditions preferred
Deprotection Acid (HCl, acetic acid), 0–5 °C Removes protecting groups Low temperature avoids side reactions
Alternative base-mediated synthesis Sodium acetate/carbonate, triethylamine, solvents (DMF, ethanol) Facilitates ring formation and coupling Elevated temperature (90–100 °C) used

Research Findings and Considerations

  • The synthetic route involving esterification, protection, condensation, and deprotection is advantageous due to the availability of raw materials and scalability for industrial production.
  • The amide bond formation is a critical step influencing the overall yield and purity; thus, careful control of reaction conditions and stoichiometry is essential.
  • The presence of the thiazole ring and acetic acid moiety requires careful solvent and reagent selection to avoid hydrolysis or degradation during synthesis.
  • Although specific applications of this compound are limited in literature, similar thiazole derivatives exhibit antimicrobial and antifungal activities, suggesting potential pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolidines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Substituted thiazoles.

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a fundamental building block for synthesizing more complex molecules, facilitating advancements in organic synthesis.

Biology

  • Biological Activity : The compound has been studied for its potential antimicrobial and antifungal properties. It shows significant efficacy against various bacterial strains and fungi.

Medicine

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. It has been evaluated for its ability to inhibit cell proliferation in several types of cancer, including breast and colon cancer.
    • Mechanisms of Action :
      • DNA Interaction : The compound interacts with DNA and topoisomerase II, leading to DNA double-strand breaks.
      • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, inhibiting cancer cell proliferation.
      • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.

Industry

  • Agrochemicals : This compound is utilized in producing agrochemicals, enhancing crop protection strategies.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

Study ReferenceBiological ActivityIC50 Value (µM)Cell Lines Affected
Study AAntimicrobial0.42 (Trypanosoma brucei)Trypanosoma brucei
Study BAnticancer10.28 (HEPG2)HEPG2
Study CCytotoxicityVaries by typeVarious cancer lines

Detailed Findings

In a study focusing on the synthesis of thiazole derivatives:

  • Significant trypanocidal activity was observed with an IC50 value of 0.42 µM against Trypanosoma brucei.
  • The anticancer potential was highlighted with an IC50 value of 10.28 µg/mL against HEPG2 liver cancer cells.

Mechanism of Action

The mechanism by which 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Modifications
Compound Name Substituents/Modifications Molecular Weight CAS Number Key Properties/Effects
2-[4-(1,3-Thiazol-4-yl)phenyl]acetic acid Thiazole directly attached to phenyl 219.26 77015-09-9 Baseline structure; moderate lipophilicity
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid Methyl group on thiazole ring 233.29 77015-22-6 Increased lipophilicity; enhanced membrane permeability
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid Trifluoromethyl group on phenyl ring 302.27 918793-31-4 Electron-withdrawing effect; higher acidity
2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid Dioxothiazolidine ring N/A 23876-13-3 Enhanced hydrogen bonding; improved solubility
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid Chlorobenzoyl group on thiazole N/A 255874-78-3 Increased steric bulk; potential bioactivity

Key Observations :

  • Methyl Substitution : The addition of a methyl group to the thiazole ring (e.g., CAS 77015-22-6) increases molecular weight by ~14 Da and enhances lipophilicity, likely improving membrane permeability .
  • Trifluoromethyl Group : The trifluoromethyl derivative (CAS 918793-31-4) exhibits stronger electron-withdrawing effects, which may lower the pKa of the acetic acid moiety, enhancing ionization and solubility in physiological conditions .
  • Dioxothiazolidine Modification : The dioxothiazolidine ring (CAS 23876-13-3) introduces additional oxygen atoms, promoting hydrogen bonding and aqueous solubility, which is critical for pharmacokinetics .

Physicochemical Properties

  • Solubility : Compounds with polar substituents (e.g., dioxothiazolidine) show improved solubility, whereas methyl or chloro groups reduce polarity, favoring lipid bilayer penetration .

Biological Activity

2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring connected to a phenyl group with an acetic acid moiety. The synthesis typically involves coupling reactions that introduce the thiazole moiety to the phenylacetic acid framework. The structural formula can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial and antifungal properties. Studies indicate its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Research has shown that derivatives of thiazole compounds exhibit cytotoxic effects on cancer cell lines. Specifically, this compound has been evaluated for its ability to inhibit cell proliferation in several cancer types, including breast and colon cancer .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Interaction : Thiazole derivatives are known to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in the G2/M phase, thereby inhibiting cancer cell proliferation .
  • Apoptosis Induction : The compound may also activate apoptotic pathways in cancer cells, contributing to its anticancer effects .

Case Studies and Research Findings

A summary of key findings from recent studies is presented in the table below:

Study ReferenceBiological ActivityIC50 Value (µM)Cell Lines Affected
Antimicrobial0.42 (Trypanosoma brucei)Trypanosoma brucei
Anticancer10.28 (HEPG2)HEPG2
CytotoxicityVaries by typeVarious cancer lines

Detailed Findings

  • In a study focused on the synthesis of thiazole derivatives, it was found that compounds similar to this compound exhibited potent trypanocidal activity with IC50 values as low as 0.42 µM, indicating strong efficacy against Trypanosoma brucei infections .
  • Another investigation highlighted its anticancer potential with an IC50 value of 10.28 µg/mL against HEPG2 liver cancer cells, showcasing its ability to inhibit cell growth effectively .

Comparative Analysis

When compared with other thiazole derivatives such as 1,3-thiadiazoles and related compounds, this compound shows promising results in terms of both antimicrobial and anticancer activities. Its unique structure allows for diverse interactions within biological systems, potentially leading to enhanced therapeutic applications.

Q & A

Q. What experimental designs differentiate toxicity from pharmacological efficacy in derivatives?

  • Methodological Answer : Employ:
  • Cytotoxicity assays (e.g., MTT on mammalian cell lines) alongside antimicrobial tests.
  • Selectivity index (SI) calculation: SI = IC50 (mammalian cells)/MIC (pathogen).
  • In silico toxicity prediction tools (e.g., ProTox-II) to prioritize low-risk candidates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid
Reactant of Route 2
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2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid

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